molecular formula C9H16Cl2N2 B13050505 (1S)-1-(3-Methylphenyl)ethane-1,2-diamine 2hcl

(1S)-1-(3-Methylphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13050505
M. Wt: 223.14 g/mol
InChI Key: OURAUJPRCMMMFR-KLQYNRQASA-N
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Description

(1S)-1-(3-Methylphenyl)ethane-1,2-diamine 2hcl is a chemical compound that belongs to the class of organic compounds known as phenylamines. It is characterized by the presence of a phenyl group attached to an ethane-1,2-diamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Methylphenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 3-methylbenzylamine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Methylphenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or tertiary amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

(1S)-1-(3-Methylphenyl)ethane-1,2-diamine 2hcl is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methylphenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(3-Methylphenyl)ethane-1,2-diamine
  • (1S)-1-(4-Methylphenyl)ethane-1,2-diamine
  • (1S)-1-(3-Ethylphenyl)ethane-1,2-diamine

Uniqueness

(1S)-1-(3-Methylphenyl)ethane-1,2-diamine 2hcl is unique due to its specific stereochemistry and the presence of the 3-methylphenyl group. This configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

(1S)-1-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-7-3-2-4-8(5-7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m1../s1

InChI Key

OURAUJPRCMMMFR-KLQYNRQASA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CN)N.Cl.Cl

Canonical SMILES

CC1=CC(=CC=C1)C(CN)N.Cl.Cl

Origin of Product

United States

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